molecular formula C13H15F3N2O3S B10976539 1-[(2,4-dimethylphenyl)sulfonyl]-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol

1-[(2,4-dimethylphenyl)sulfonyl]-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol

Cat. No.: B10976539
M. Wt: 336.33 g/mol
InChI Key: KBHYAIYKTYBHBE-UHFFFAOYSA-N
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Description

1-[(2,4-dimethylphenyl)sulfonyl]-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol is a complex organic compound with a unique structure that includes a sulfonyl group, a trifluoromethyl group, and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2,4-dimethylphenyl)sulfonyl]-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol typically involves multiple steps. One common method includes the reaction of 2,4-dimethylbenzenesulfonyl chloride with 3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazole in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This might include the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

1-[(2,4-dimethylphenyl)sulfonyl]-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like Grignard reagents or organolithium compounds can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides.

Scientific Research Applications

1-[(2,4-dimethylphenyl)sulfonyl]-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound may be used in studies related to enzyme inhibition or as a probe in biochemical assays.

    Industry: It can be used in the production of specialty chemicals or as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 1-[(2,4-dimethylphenyl)sulfonyl]-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with enzyme active sites, potentially inhibiting their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The pyrazole ring can interact with various receptors or enzymes, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(2,4-dimethylphenyl)sulfonyl]-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both a sulfonyl group and a trifluoromethyl group makes it particularly versatile in various chemical reactions and applications.

Properties

Molecular Formula

C13H15F3N2O3S

Molecular Weight

336.33 g/mol

IUPAC Name

2-(2,4-dimethylphenyl)sulfonyl-5-methyl-3-(trifluoromethyl)-4H-pyrazol-3-ol

InChI

InChI=1S/C13H15F3N2O3S/c1-8-4-5-11(9(2)6-8)22(20,21)18-12(19,13(14,15)16)7-10(3)17-18/h4-6,19H,7H2,1-3H3

InChI Key

KBHYAIYKTYBHBE-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(C1)(C(F)(F)F)O)S(=O)(=O)C2=C(C=C(C=C2)C)C

Origin of Product

United States

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